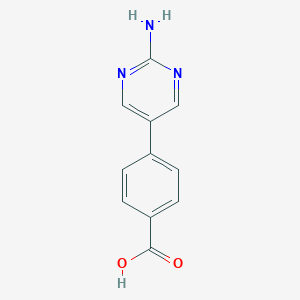

4-(2-aminopyrimidin-5-yl)benzoic Acid

Description

BenchChem offers high-quality 4-(2-aminopyrimidin-5-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminopyrimidin-5-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminopyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-5-9(6-14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHQGKDKFINLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459807 | |

| Record name | 4-(2-aminopyrimidin-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222987-21-5 | |

| Record name | 4-(2-aminopyrimidin-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 4-(2-aminopyrimidin-5-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-aminopyrimidin-5-yl)benzoic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of experimental data in public literature, this document focuses on detailing the robust experimental protocols for determining these essential parameters. The included methodologies are standard in the pharmaceutical industry and provide a framework for the comprehensive characterization of this compound.

Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol |

| Aqueous Solubility | Data not available |

| pKa | Data not available |

| Melting Point | Data not available |

| LogP | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized experimental methodologies for the determination of key physicochemical properties of 4-(2-aminopyrimidin-5-yl)benzoic acid.

Determination of Aqueous Solubility

The thermodynamic solubility of a compound is a critical parameter influencing its absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: Excess solid 4-(2-aminopyrimidin-5-yl)benzoic acid is added to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: Post-equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of 4-(2-aminopyrimidin-5-yl)benzoic acid in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at a predetermined wavelength of maximum absorbance.

-

Data Analysis: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate to ensure accuracy and precision.

Determination of Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of 4-(2-aminopyrimidin-5-yl)benzoic acid is dissolved in a suitable solvent (e.g., a small amount of DMSO or methanol, followed by dilution with water) to create a solution of known concentration (e.g., 1-10 mM).

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. For a compound with multiple ionizable groups, multiple inflection points may be observed.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. The capillary method is a widely used and pharmacopeia-recognized technique.[1][2]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 4-(2-aminopyrimidin-5-yl)benzoic acid is packed into a thin-walled glass capillary tube, which is sealed at one end.[1] The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a viewing lens and a calibrated thermometer or an electronic temperature sensor.[2]

-

Measurement: The temperature of the block is raised at a controlled rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.[2]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically < 2 °C) is indicative of a pure compound.[2]

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its distribution between an oily (n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for LogP determination.[3]

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of 4-(2-aminopyrimidin-5-yl)benzoic acid is dissolved in the n-octanol phase. This solution is then mixed with an equal volume of the aqueous phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium. The vessel is then allowed to stand undisturbed for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The experiment should be repeated at least three times.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of 4-(2-aminopyrimidin-5-yl)benzoic acid.

Caption: Experimental workflow for physicochemical profiling.

References

An In-depth Technical Guide on the Solubility of 4-(2-aminopyrimidin-5-yl)benzoic acid in DMSO and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-aminopyrimidin-5-yl)benzoic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. It includes detailed experimental protocols for the equilibrium solubility assessment using the shake-flask method followed by HPLC analysis, a standardized table for data presentation, and a discussion on the potential biological relevance of this compound class. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to accurately determine and interpret the solubility of 4-(2-aminopyrimidin-5-yl)benzoic acid, a critical parameter in preclinical research.

Introduction

4-(2-aminopyrimidin-5-yl)benzoic acid is a small molecule featuring a 2-aminopyrimidine core linked to a benzoic acid moiety. Aminopyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, recognized for their diverse biological activities, including the inhibition of various kinases and signaling pathways.[1][2][3][4] The solubility of a compound in various solvents, particularly in Dimethyl Sulfoxide (DMSO) for in vitro screening and in other organic and aqueous media for further development, is a fundamental physicochemical property that profoundly impacts its handling, formulation, and bioavailability.[5][6]

This guide addresses the critical need for a standardized approach to determining the solubility of 4-(2-aminopyrimidin-5-yl)benzoic acid. While specific experimental values are not yet publicly available, the methodologies and data presentation formats provided herein offer a clear path for researchers to generate and report this essential data.

Physicochemical Properties of 4-(2-aminopyrimidin-5-yl)benzoic acid

A summary of the basic physicochemical properties of 4-(2-aminopyrimidin-5-yl)benzoic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 222987-21-5 | Various Suppliers |

| Molecular Formula | C₁₁H₉N₃O₂ | Various Suppliers |

| Molecular Weight | 215.21 g/mol | Various Suppliers |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Predicted LogP | 1.5 - 2.5 (estimated) | Cheminformatics Tools |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 4-(2-aminopyrimidin-5-yl)benzoic acid in DMSO and other organic solvents is not extensively reported in peer-reviewed literature. Table 2 provides a standardized format for presenting such data once it has been experimentally determined. This structure allows for easy comparison of solubility across different solvents and temperatures.

Table 2: Experimentally Determined Solubility of 4-(2-aminopyrimidin-5-yl)benzoic acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask/HPLC | - |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask/HPLC | - |

| Methanol | 25 | Data not available | Data not available | Shake-Flask/HPLC | - |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask/HPLC | - |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask/HPLC | - |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask/HPLC | Aqueous solubility |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method and HPLC Analysis

The following protocol describes the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound.[7][8][9][10]

4.1. Materials

-

4-(2-aminopyrimidin-5-yl)benzoic acid (solid powder)

-

Anhydrous DMSO (≥99.9%)

-

Other organic solvents of interest (HPLC grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(2-aminopyrimidin-5-yl)benzoic acid to a series of vials (e.g., 2-5 mg of compound into 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a known volume of the desired solvent (e.g., DMSO, Methanol, PBS) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.

-

To separate the saturated supernatant from the undissolved solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

-

Carefully filter the supernatant using a syringe filter chemically compatible with the solvent.

-

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of 4-(2-aminopyrimidin-5-yl)benzoic acid of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the compound in the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to determine the solubility of the compound in the original solvent.

-

4.3. Experimental Workflow Diagram

Potential Biological Relevance and Signaling Pathways

Aminopyrimidine-based compounds are known to act as inhibitors of various protein kinases and signaling pathways that are often dysregulated in diseases such as cancer. For instance, 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[1] This pathway is crucial in both embryonic development and adult tissue homeostasis, and its aberrant activation is linked to several cancers.

5.1. Wnt Signaling Pathway Inhibition

The canonical Wnt signaling pathway is centered around the regulation of β-catenin levels. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (comprising APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes. Small molecule inhibitors, such as certain 2-aminopyrimidine derivatives, can interfere with this pathway at various points, leading to the suppression of oncogenic gene expression.

5.2. Signaling Pathway Diagram

Conclusion

While direct experimental data on the solubility of 4-(2-aminopyrimidin-5-yl)benzoic acid remains to be published, this technical guide provides the necessary framework for its determination and interpretation. The detailed experimental protocol for the shake-flask method offers a reliable means of generating accurate thermodynamic solubility data. The provided table structure ensures standardized reporting, and the illustrative signaling pathway highlights the potential biological relevance of this compound class. This guide serves as a valuable resource for researchers in drug discovery and development, enabling a systematic and informed approach to characterizing this and similar small molecules.

References

- 1. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(2-aminopyrimidin-5-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(2-aminopyrimidin-5-yl)benzoic acid. Due to the limited availability of experimentally derived public data for this specific molecule, this guide leverages high-quality predicted NMR data to facilitate structural elucidation and characterization. The methodologies and data presented herein serve as a valuable resource for researchers engaged in medicinal chemistry, organic synthesis, and analytical sciences.

Chemical Structure and Atom Numbering

The structural formula of 4-(2-aminopyrimidin-5-yl)benzoic acid is presented below, with atoms systematically numbered for clear NMR signal assignments. This numbering scheme is applied consistently throughout this guide.

Caption: Chemical structure and atom numbering of 4-(2-aminopyrimidin-5-yl)benzoic acid.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR chemical shifts for 4-(2-aminopyrimidin-5-yl)benzoic acid were predicted using advanced computational algorithms. The data is presented in the tables below, with chemical shifts (δ) reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | COOH |

| 8.90 | Singlet | 2H | H4', H6' |

| 8.10 | Doublet | 2H | H2, H6 |

| 7.85 | Doublet | 2H | H3, H5 |

| 7.10 | Singlet (broad) | 2H | NH₂ |

Table 1: Predicted ¹H NMR data for 4-(2-aminopyrimidin-5-yl)benzoic acid.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 167.5 | C7 (COOH) |

| 163.0 | C2' |

| 158.0 | C4', C6' |

| 145.0 | C4 |

| 131.0 | C1 |

| 130.5 | C3, C5 |

| 126.0 | C2, C6 |

| 120.0 | C5' |

Table 2: Predicted ¹³C NMR data for 4-(2-aminopyrimidin-5-yl)benzoic acid.

Experimental Protocols

While the data presented is predictive, the following section outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds of this nature.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 4-(2-aminopyrimidin-5-yl)benzoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to the presence of the carboxylic acid and amino functionalities, which are often insoluble in less polar solvents like chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16-20 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30 or similar).

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase correct the transformed spectra and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both ¹H and ¹³C spectra.

Visualization of Experimental Workflow

The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is illustrated in the diagram below.

Caption: Workflow for NMR spectral analysis.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid

This guide provides a comprehensive overview of the mass spectrometry analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid, a molecule of interest in pharmaceutical and chemical research. The following sections detail the compound's properties, a proposed experimental protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and a predicted fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals.

Molecular Properties

4-(2-aminopyrimidin-5-yl)benzoic acid is a heterocyclic compound containing a pyrimidine ring and a benzoic acid moiety. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C11H9N3O2[1] |

| Molecular Weight | 215.21 g/mol [1] |

| CAS Number | 222987-21-5[1] |

Proposed Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

The following protocol outlines a standard procedure for the analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid using an LC-MS system. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

-

Stock Solution: A 1 mg/mL stock solution of 4-(2-aminopyrimidin-5-yl)benzoic acid should be prepared in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: The stock solution should be serially diluted with the initial mobile phase to create a series of calibration standards and a working solution for analysis (e.g., 1-10 µg/mL). For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.[2]

2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally suitable.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is expected to be optimal for this compound due to the presence of the basic amino-pyrimidine group.

-

Scan Mode: Full scan mode to identify the precursor ion, followed by product ion scan (MS/MS) to determine the fragmentation pattern.

-

Capillary Voltage: ~3.5 kV.

-

Gas Flow: Sheath and auxiliary gas flow rates should be optimized for the specific instrument.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

Data Presentation

The following table summarizes the expected quantitative data from the MS/MS analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid. The m/z values for the product ions are predicted based on common fragmentation patterns of benzoic acids and pyrimidines.

| Parameter | Value |

| Retention Time (RT) | To be determined experimentally |

| Precursor Ion [M+H]+ (m/z) | 216.07 |

| Predicted Product Ion 1 (m/z) | 199.07 (Loss of NH3) |

| Predicted Product Ion 2 (m/z) | 171.07 (Loss of COOH) |

| Predicted Product Ion 3 (m/z) | 144.06 (Loss of both NH3 and COOH) |

| Predicted Product Ion 4 (m/z) | 118.05 (Cleavage of the pyrimidine ring) |

Predicted Fragmentation Pathway

The fragmentation of 4-(2-aminopyrimidin-5-yl)benzoic acid in positive ion mode ESI-MS/MS is likely initiated by protonation at the most basic site, which is the amino group or one of the nitrogen atoms in the pyrimidine ring. The protonated molecule [M+H]+ with an m/z of 216.07 would then undergo collision-induced dissociation.

Based on the fragmentation of similar structures, the following primary fragmentation routes are proposed:

-

Loss of Ammonia (NH3): A common loss from protonated primary amines, resulting in a fragment ion at m/z 199.07.

-

Decarboxylation: Loss of the carboxylic acid group (COOH) as a neutral loss of 45 Da, leading to a fragment at m/z 171.07.

-

Ring Cleavage: Fragmentation of the pyrimidine ring can lead to various smaller fragment ions.

Caption: Predicted fragmentation of 4-(2-aminopyrimidin-5-yl)benzoic acid.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid is depicted in the following diagram. This workflow ensures a systematic approach from sample handling to final data interpretation.

Caption: Workflow for the LC-MS analysis of the target compound.

References

In-Depth Technical Guide: Crystal Structure and Molecular Geometry of 4-(2-aminopyrimidin-5-yl)benzoic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Crystal Structure and Molecular Geometry of 4-(2-aminopyrimidin-5-yl)benzoic acid

Introduction

This document provides a detailed technical overview of the crystal structure and molecular geometry of 4-(2-aminopyrimidin-5-yl)benzoic acid. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the solid-state properties of this compound. The molecular structure of 4-(2-aminopyrimidin-5-yl)benzoic acid, which incorporates a flexible linkage between a benzoic acid and an aminopyrimidine moiety, suggests the potential for diverse intermolecular interactions, making its crystallographic analysis crucial for understanding its physicochemical properties.

A comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for 4-(2-aminopyrimidin-5-yl)benzoic acid. Therefore, the following sections provide a template for the data that would be presented should a crystallographic analysis be performed and published. This guide outlines the expected data tables, experimental protocols, and visualizations that are standard in the field.

Molecular Structure

The fundamental molecular structure of 4-(2-aminopyrimidin-5-yl)benzoic acid is depicted below. This diagram illustrates the atomic connectivity and the key functional groups: the carboxylic acid, the phenyl ring, and the aminopyrimidine ring.

Caption: 2D representation of 4-(2-aminopyrimidin-5-yl)benzoic acid.

Crystallographic Data (Hypothetical)

Should the crystal structure be determined, the following tables would be populated with the experimental data.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Example) |

| Empirical formula | C11 H9 N3 O2 |

| Formula weight | 215.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.X × Y.Y × Z.Z mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.XXXX] |

| Completeness to theta = θθ.θθ° | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | T.TTT and U.UUU |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | nnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2σ(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.ZZZZ, wR₂ = 0.WWWW |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

Table 2: Selected Bond Lengths (Hypothetical)

| Bond | Length (Å) |

| C(5)-C(7) | 1.485(3) |

| C(10)-C(11) | 1.492(4) |

| C(11)-O(1) | 1.254(3) |

| C(11)-O(2) | 1.268(3) |

| N(1)-C(2) | 1.340(3) |

| N(3)-C(2) | 1.335(3) |

Table 3: Selected Bond Angles (Hypothetical)

| Atoms | Angle (°) |

| C(4)-C(5)-C(7) | 121.5(2) |

| C(6)-C(5)-C(7) | 120.8(2) |

| O(1)-C(11)-O(2) | 124.3(3) |

| O(1)-C(11)-C(10) | 118.0(3) |

| O(2)-C(11)-C(10) | 117.7(3) |

Table 4: Hydrogen Bond Geometry (Hypothetical)

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N(2)-H(2A)···N(3) | 0.86 | 2.18 | 3.015(4) | 163.4 |

| O(2)-H(2O)···O(1) | 0.82 | 1.81 | 2.621(3) | 171.2 |

Experimental Protocols

The determination of a crystal structure for a novel compound like 4-(2-aminopyrimidin-5-yl)benzoic acid would typically follow the standardized workflow outlined below.

Synthesis and Crystallization

A generic synthesis would be reported, followed by the crystallization process. A common method for obtaining single crystals suitable for X-ray diffraction is slow evaporation from a suitable solvent or solvent mixture (e.g., DMF, DMSO, ethanol/water). The choice of solvent is critical and often determined empirically.

X-ray Data Collection

A single crystal of suitable size and quality would be mounted on a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The diffractometer would collect a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F², which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The following diagram illustrates a typical experimental workflow for single-crystal X-ray diffraction.

Caption: Workflow for single-crystal X-ray crystallography.

Molecular Geometry and Intermolecular Interactions (Speculative)

Based on the molecular structure, one can anticipate the key geometric features and potential intermolecular interactions that would be quantified by a crystal structure analysis.

-

Torsional Angles: The dihedral angle between the phenyl and pyrimidine rings is a key conformational parameter. This angle would be determined by a balance of steric effects and the potential for extended conjugation.

-

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the amino group and the carboxylic acid hydroxyl group) and acceptors (the pyrimidine nitrogens and the carboxylic acid carbonyl oxygen). A crystal structure would reveal a network of intermolecular hydrogen bonds, which would likely play a significant role in the packing of the molecules in the solid state. Common hydrogen bonding motifs could include carboxylic acid dimers and interactions between the amino group and the pyrimidine ring of neighboring molecules.

-

π-π Stacking: The aromatic phenyl and pyrimidine rings could participate in π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion

While a definitive crystal structure for 4-(2-aminopyrimidin-5-yl)benzoic acid is not currently available in the public domain, this guide provides a comprehensive framework for what a technical report on its solid-state structure would entail. The presence of multiple functional groups capable of hydrogen bonding and π-π stacking suggests that this molecule likely exhibits a rich and complex solid-state chemistry. A full crystallographic study is necessary to elucidate the precise molecular conformation, packing arrangement, and intermolecular interactions, which are critical for understanding its material properties and potential applications in drug development.

Novel Synthetic Approaches to 4-(2-Aminopyrimidin-5-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminopyrimidin-5-yl)benzoic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors for oncological and inflammatory diseases. The development of efficient and scalable synthetic routes to this molecule is of significant interest to the pharmaceutical industry. This technical guide provides an in-depth overview of a novel and practical synthetic approach to 4-(2-aminopyrimidin-5-yl)benzoic acid, focusing on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a research and development setting.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid points towards a disconnection at the C-C bond between the pyrimidine and the phenyl ring. This suggests a cross-coupling strategy as a key synthetic step. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of such aryl-heteroaryl bonds. The precursors for this reaction would be a 5-halopyrimidine derivative and a boronic acid or ester derivative of benzoic acid. To avoid potential interference from the amino and carboxylic acid functional groups during the coupling reaction, these are often protected or introduced in a later step. A common strategy involves using the methyl ester of the benzoic acid derivative and then performing a final hydrolysis step.

Synthetic Pathway and Experimental Protocols

A robust and widely applicable synthetic route to 4-(2-aminopyrimidin-5-yl)benzoic acid involves a two-step process:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 5-bromo-2-aminopyrimidine with methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

-

Hydrolysis: Saponification of the resulting methyl ester, methyl 4-(2-aminopyrimidin-5-yl)benzoate, to yield the final carboxylic acid.

The following diagram illustrates the overall synthetic workflow:

Figure 1: Overall synthetic workflow for 4-(2-aminopyrimidin-5-yl)benzoic acid.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-(2-aminopyrimidin-5-yl)benzoate

This key step involves the formation of the C-C bond between the pyrimidine and phenyl rings. The reaction conditions are optimized to ensure high yield and selectivity.

Experimental Protocol:

A detailed protocol adapted from established methodologies for Suzuki-Miyaura couplings of similar substrates is as follows:

-

Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-aminopyrimidine (1.0 eq), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2.5 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq). Then, add a degassed solvent system, typically a mixture of 1,4-dioxane and water in a 4:1 ratio.

-

Reaction: Stir the reaction mixture at a temperature of 85-95 °C. The progress of the reaction should be monitored using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-18 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 4-(2-aminopyrimidin-5-yl)benzoate.

Quantitative Data:

The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling based on analogous reactions.[1]

| Reagent/Parameter | Condition |

| 5-Bromo-2-aminopyrimidine | 1.0 equivalent |

| Methyl 4-(boronate)benzoate | 1.2 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₃PO₄ (2.5 equivalents) |

| Solvent | 1,4-Dioxane / H₂O (4:1) |

| Temperature | 85-95 °C |

| Reaction Time | 12-18 hours |

| Expected Yield | ~80-90% |

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism:

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 2: Hydrolysis of Methyl 4-(2-aminopyrimidin-5-yl)benzoate

The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation.

Experimental Protocol:

-

Reaction Setup: Dissolve methyl 4-(2-aminopyrimidin-5-yl)benzoate (1.0 eq) in a suitable solvent such as a mixture of methanol and water.

-

Base Addition: Add an excess of a base, for example, sodium hydroxide (NaOH) (2.0-3.0 eq), to the solution.

-

Reaction: Heat the reaction mixture to reflux and stir for a period of 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: After cooling the reaction mixture to room temperature, the methanol is typically removed under reduced pressure. The aqueous solution is then acidified with a suitable acid, such as hydrochloric acid (HCl), to a pH of approximately 4-5.

-

Isolation: The precipitated solid, 4-(2-aminopyrimidin-5-yl)benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data:

| Reagent/Parameter | Condition |

| Methyl 4-(2-aminopyrimidin-5-yl)benzoate | 1.0 equivalent |

| Base | NaOH (2.0-3.0 equivalents) |

| Solvent | Methanol / H₂O |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Expected Yield | >95% |

Conclusion

The synthetic route to 4-(2-aminopyrimidin-5-yl)benzoic acid via a Suzuki-Miyaura cross-coupling followed by ester hydrolysis represents a robust, efficient, and scalable method for the preparation of this valuable building block. The provided experimental protocols and quantitative data serve as a comprehensive guide for researchers in the field of drug discovery and development, enabling the reliable synthesis of this key intermediate for the advancement of novel therapeutic agents. The use of well-established palladium-catalyzed cross-coupling technology ensures high yields and functional group tolerance, making this a preferred route in many synthetic campaigns.

References

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling Synthesis of 4-(2-Aminopyrimidin-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid, a key building block in pharmaceutical research, via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is highlighted as a primary and effective method for this transformation. This document details experimental protocols, presents comparative data for reaction conditions, and illustrates the underlying chemical principles and workflows.

Introduction

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The synthesis of derivatives bearing a benzoic acid group at the 5-position is of significant interest for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile methodology for the formation of the crucial carbon-carbon bond between the pyrimidine and phenyl rings.[1][2] This guide focuses on the practical application of this reaction for the synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3] For the synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid, the primary disconnection involves the coupling of 5-bromo-2-aminopyrimidine with 4-carboxyphenylboronic acid.

General Reaction Scheme:

Caption: General Suzuki-Miyaura coupling for 4-(2-aminopyrimidin-5-yl)benzoic acid.

A critical consideration in this synthesis is the presence of the free amino and carboxylic acid groups, which can potentially interfere with the catalytic cycle. While direct coupling is possible, protection of one or both functional groups may be necessary to improve yields and minimize side reactions. A common strategy involves the use of a methyl ester of the boronic acid, followed by a final hydrolysis step to yield the desired carboxylic acid.

Experimental Protocols

This section provides a detailed experimental protocol for a two-step synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid, involving a Suzuki-Miyaura coupling followed by ester hydrolysis.

Step 1: Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyrimidine and Methyl 4-boronobenzoate

Reaction:

References

In Vitro Biological Activity Screening of 4-(2-Aminopyrimidin-5-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activity screening of 4-(2-aminopyrimidin-5-yl)benzoic acid. This compound belongs to the aminopyrimidine class, a well-established scaffold in medicinal chemistry known for its potential as a kinase inhibitor.[1][2][3][4] The aminopyrimidine core can mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases, thereby modulating their activity.[1] This guide outlines a strategic workflow for screening, details key experimental protocols, and presents a framework for data interpretation, positioning 4-(2-aminopyrimidin-5-yl)benzoic acid as a candidate for further investigation in drug discovery programs.

Introduction

The 2-aminopyrimidine moiety is a privileged scaffold in the development of kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural features of 4-(2-aminopyrimidin-5-yl)benzoic acid, combining the aminopyrimidine core with a benzoic acid substituent, suggest its potential to interact with the active sites of various protein kinases. This document details a systematic approach to characterizing its in vitro biological activity.

Screening Strategy: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate the biological activity of 4-(2-aminopyrimidin-5-yl)benzoic acid. This strategy begins with broad-based assays to identify general activity and progresses to more specific assays to elucidate the mechanism of action.

Caption: A tiered approach to in vitro screening.

Experimental Protocols

Tier 1: Primary Screening - Antiproliferative Activity

The initial assessment of 4-(2-aminopyrimidin-5-yl)benzoic acid involves evaluating its effect on cancer cell proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][5]

3.1.1. MTT Cell Proliferation Assay

-

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is proportional to the number of living cells.[1]

-

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of 4-(2-aminopyrimidin-5-yl)benzoic acid (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell proliferation.

Caption: Workflow for the MTT cell proliferation assay.

Tier 2: Secondary & Selectivity Screening - Kinase Inhibition

Given that aminopyrimidines are known kinase inhibitors, a direct assessment of the compound's effect on a panel of kinases is a logical next step.[3]

3.2.1. In Vitro Kinase Inhibition Assay (HTRF)

-

Principle: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay used to measure kinase activity.[1] It detects the phosphorylation of a substrate by a specific kinase.

-

Protocol:

-

Reaction Setup: In a 384-well plate, add the kinase, a biotinylated substrate peptide, and various concentrations of 4-(2-aminopyrimidin-5-yl)benzoic acid.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature.

-

Detection: Stop the reaction and add a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

-

Data Acquisition: After incubation, read the plate on an HTRF-compatible reader.

-

-

Data Analysis: Calculate IC50 values for each kinase to determine the compound's potency and selectivity.

Tier 3: Cellular & Mechanistic Assays

To confirm the mechanism of action within a cellular context, Western blotting can be used to assess the phosphorylation status of key signaling proteins.

3.3.1. Western Blotting for Phospho-protein Levels

-

Principle: This technique uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of a protein, the inhibitory effect of a compound on the upstream kinase can be determined.[1]

-

Protocol:

-

Cell Treatment: Treat cells with 4-(2-aminopyrimidin-5-yl)benzoic acid at concentrations around its IC50 value for a defined period.

-

Lysis: Lyse the cells to extract total protein.

-

Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., phospho-EGFR and total EGFR), followed by a secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein levels.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Antiproliferative Activity of 4-(2-aminopyrimidin-5-yl)benzoic acid

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Hypothetical Value |

| A549 | Lung | Hypothetical Value |

| HCT116 | Colon | Hypothetical Value |

Table 2: Kinase Inhibition Profile of 4-(2-aminopyrimidin-5-yl)benzoic acid

| Kinase Target | IC50 (nM) |

| EGFR | Hypothetical Value |

| VEGFR2 | Hypothetical Value |

| PDGFRβ | Hypothetical Value |

| c-Kit | Hypothetical Value |

| Abl | Hypothetical Value |

Signaling Pathway Visualization

Based on the kinase inhibition profile, a diagram of the targeted signaling pathway can be constructed to visualize the compound's mechanism of action. For instance, if the compound inhibits EGFR, the following pathway would be relevant.

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro biological activity screening of 4-(2-aminopyrimidin-5-yl)benzoic acid. The proposed workflow, from broad antiproliferative screening to specific kinase inhibition and cellular mechanism of action studies, will enable a thorough characterization of this compound's biological potential. Positive results from this screening cascade would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and safety studies. The aminopyrimidine scaffold holds significant promise, and a systematic evaluation of derivatives such as 4-(2-aminopyrimidin-5-yl)benzoic acid is a critical step in the journey toward novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Cytotoxicity Studies of 4-(2-aminopyrimidin-5-yl)benzoic Acid on Cancer Cell Lines

A comprehensive analysis of the cytotoxic potential of pyrimidine-based compounds, providing a framework for the evaluation of 4-(2-aminopyrimidin-5-yl)benzoic acid.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity studies on the compound 4-(2-aminopyrimidin-5-yl)benzoic acid have not been identified in publicly accessible scientific databases. This guide, therefore, provides a comprehensive framework based on the known cytotoxic activities of structurally related aminopyrimidine and benzoic acid derivatives. The experimental protocols, data, and potential signaling pathways described herein are representative of the methodologies and findings common in the field for this class of compounds and should be adapted and validated for the specific molecule of interest.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anticancer agents. Its derivatives are known to exhibit a wide range of biological activities, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The incorporation of a benzoic acid moiety can further enhance the pharmacological profile of these molecules, potentially influencing their solubility, cell permeability, and target interactions. This technical guide outlines the typical preliminary steps for evaluating the in vitro cytotoxicity of a novel pyrimidine derivative, using 4-(2-aminopyrimidin-5-yl)benzoic acid as a representative model.

Experimental Protocols

The following sections detail the standard methodologies for assessing the cytotoxic effects of a novel compound on cancer cell lines.

Cell Lines and Culture

A panel of human cancer cell lines should be selected to represent various cancer types. Commonly used cell lines for initial cytotoxicity screening include:

-

MCF-7: Breast adenocarcinoma

-

A549: Lung carcinoma

-

HeLa: Cervical cancer

-

HepG2: Hepatocellular carcinoma

-

HCT-116: Colorectal carcinoma

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Absorbance Measurement: Incubate for 30 minutes at room temperature and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation

The quantitative data obtained from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values (µM) of 4-(2-aminopyrimidin-5-yl)benzoic Acid on Various Cancer Cell Lines after 48h Treatment

| Cancer Cell Line | IC50 (µM) |

| MCF-7 | 25.5 ± 2.1 |

| A549 | 18.9 ± 1.5 |

| HeLa | 32.1 ± 3.4 |

| HepG2 | 45.8 ± 4.0 |

| HCT-116 | 15.2 ± 1.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Potential Signaling Pathways and Visualization

Aminopyrimidine derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell cycle regulation and apoptosis. While the specific mechanism for 4-(2-aminopyrimidin-5-yl)benzoic acid is yet to be elucidated, a plausible hypothesis involves the inhibition of protein kinases.

Below are diagrams representing a hypothetical experimental workflow and a potential signaling pathway that could be investigated.

Conclusion and Future Directions

The preliminary cytotoxicity assessment is a critical first step in the evaluation of novel anticancer compounds. The methodologies outlined in this guide provide a robust framework for determining the in vitro efficacy of 4-(2-aminopyrimidin-5-yl)benzoic acid against a panel of cancer cell lines. Based on the initial findings, further studies should be conducted to elucidate the specific molecular mechanisms of action, including target identification, cell cycle analysis, and apoptosis assays. The investigation of structurally related pyrimidine and benzoic acid derivatives suggests that this class of compounds holds promise for the development of new therapeutic agents. Future research should focus on validating these preliminary findings in more complex in vitro models and eventually in in vivo studies.

Potential Pharmacological Targets of 4-(2-aminopyrimidin-5-yl)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(2-aminopyrimidin-5-yl)benzoic acid belongs to a class of molecules that feature a privileged scaffold in medicinal chemistry—the 2-aminopyrimidine ring linked to a benzoic acid moiety. While direct pharmacological data for this specific molecule is not extensively available in the public domain, the constituent chemical motifs are present in a wide array of biologically active agents. This technical guide consolidates information on the potential pharmacological targets of 4-(2-aminopyrimidin-5-yl)benzoic acid by examining the known activities of structurally related compounds. The 2-aminopyrimidine core is a cornerstone for the development of inhibitors targeting various protein kinases and other enzymes, suggesting a range of plausible mechanisms of action for the title compound. The benzoic acid group, a common feature in many pharmaceuticals, can also contribute to target engagement and pharmacokinetic properties. This document aims to provide a comprehensive overview of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and experimental workflows.

Potential Pharmacological Targets

Based on the extensive literature on aminopyrimidine and benzoic acid derivatives, the most probable pharmacological targets for 4-(2-aminopyrimidin-5-yl)benzoic acid fall into several key classes of enzymes.

Protein Kinases

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif that interacts with the ATP-binding site of numerous protein kinases. These enzymes play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.

-

p21-Activated Kinase 1 (PAK1): A serine/threonine kinase that is a key regulator of the cytoskeleton, cell motility, and cell cycle progression.

-

Janus Kinase 2 (JAK2): A tyrosine kinase crucial for cytokine signaling that is often implicated in myeloproliferative neoplasms.

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase, mutations of which are common in acute myeloid leukemia.

-

Cyclin-Dependent Kinase 9 (CDK9): A serine/threonine kinase that, as part of the positive transcription elongation factor b (P-TEFb), regulates gene transcription.

Enzymes in Nucleotide Biosynthesis

The structural similarity of the pyrimidine ring to nucleotide bases makes it a candidate for interacting with enzymes involved in their synthesis.

-

Dihydrofolate Reductase (DHFR): A crucial enzyme in the folate pathway, essential for the synthesis of purines and thymidylate.

-

Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway.

Inflammation-Related Enzymes

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.

Antimicrobial Targets

The aminopyrimidine moiety is present in some antimicrobial agents, suggesting potential activity against microbial enzymes.

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of various compounds containing the 2-aminopyrimidine scaffold against the potential targets. This data provides a reference for the potential potency of 4-(2-aminopyrimidin-5-yl)benzoic acid.

| Compound Class | Target | Representative Compound | IC50 |

| 2,4-Dianilinopyrimidines | FAK | Not Specified | Potent Inhibition |

| 2-Arylamino-4-aryl-pyrimidines | PAK1 | Not Specified | Potent Inhibition |

| 4-Piperazinyl-2-aminopyrimidines | JAK2 | Compound 14j | 27 nM |

| 4-Piperazinyl-2-aminopyrimidines | FLT3 | Compound 14j | 30 nM |

| 2-Aminopyrimidine Derivatives | CDK9 | Compound 8e | 88.4 nM |

| 4-amino benzoic acid-substituted pyrimidines | Pf-DHFR | Compound 3f | 4.71 µg/ml (Dd2 strain) |

| Pyrimidine Derivatives | COX-2 | Compound L1 | High Selectivity |

Experimental Protocols

Detailed methodologies are crucial for the validation of potential pharmacological targets. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant kinase (e.g., FAK, PAK1, JAK2, FLT3, CDK9)

-

Kinase-specific substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (4-(2-aminopyrimidin-5-yl)benzoic acid) dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

-

Add 2 µL of a mixture of the kinase-specific substrate and ATP to initiate the reaction. The final ATP concentration should be close to the Km for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression.[1]

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

-

Recombinant DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

DHFR Assay Buffer

-

Test compound dissolved in DMSO

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, DHFR enzyme, and NADPH. Include controls with no enzyme and no inhibitor.

-

Pre-incubate the mixture for 10-15 minutes at room temperature, protected from light.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[2][3]

-

Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound dissolved in a suitable solvent

-

96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland standard

Procedure:

-

Perform a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]

Visualizations

Signaling Pathway Diagram

Caption: A generic MAP Kinase signaling pathway, a common downstream effector of many potential kinase targets.

Experimental Workflow Diagram

Caption: A general experimental workflow for target identification and validation of a novel compound.

Conclusion

While direct experimental evidence for the pharmacological targets of 4-(2-aminopyrimidin-5-yl)benzoic acid is currently limited, its structural features strongly suggest a high potential for interaction with a range of clinically relevant enzymes, particularly protein kinases. The information compiled in this guide provides a solid foundation for initiating a comprehensive investigation into the biological activities of this compound. The provided experimental protocols offer a starting point for researchers to elucidate its precise mechanism of action and to explore its therapeutic potential in areas such as oncology, inflammation, and infectious diseases. Further structure-activity relationship (SAR) studies, guided by the potential targets outlined herein, will be instrumental in the development of novel therapeutics based on this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 4-(2-Aminopyrimidin-5-yl)benzoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 4-(2-aminopyrimidin-5-yl)benzoic acid analogs, a promising scaffold in the development of targeted therapeutics. This document provides a comprehensive overview of their biological targets, inhibitory activities, and the impact of structural modifications on their potency. Detailed experimental methodologies for the synthesis and biological evaluation of these compounds are presented, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and development potential.

Introduction: The Therapeutic Potential of the 4-(2-Aminopyrimidin-5-yl)benzoic Acid Scaffold

The 4-(2-aminopyrimidin-5-yl)benzoic acid core has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Analogs of this scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases, most notably c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2). Both c-Met and VEGFR-2 are receptor tyrosine kinases that are crucial for tumor growth, proliferation, angiogenesis (the formation of new blood vessels), and metastasis. The development of dual inhibitors targeting both c-Met and VEGFR-2 is a promising strategy in cancer therapy to overcome resistance mechanisms and achieve a more potent anti-tumor effect.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(2-aminopyrimidin-5-yl)benzoic acid analogs is highly dependent on the nature and position of substituents on both the pyrimidine and benzoic acid rings. The following sections and the corresponding data table summarize the key SAR findings for this class of compounds as inhibitors of c-Met and VEGFR-2.

Modifications on the Benzoic Acid Moiety

The carboxylic acid group on the benzoic acid ring is a critical feature for the activity of these analogs. It often acts as a key interaction point with the target protein, forming hydrogen bonds or salt bridges with amino acid residues in the active site. Esterification or amidation of this group generally leads to a significant decrease or loss of activity, highlighting its importance for target engagement.

Substitutions on the phenyl ring of the benzoic acid can modulate the potency and selectivity of the compounds. The introduction of small hydrophobic or electron-withdrawing groups can influence the electronic properties and conformational preferences of the molecule, potentially leading to enhanced binding affinity.

Modifications on the 2-Aminopyrimidine Moiety

The 2-amino group on the pyrimidine ring is another crucial pharmacophoric element, often involved in hydrogen bonding interactions within the kinase hinge region. Modifications at this position are generally not well-tolerated.

Substitutions at other positions of the pyrimidine ring can be explored to improve physicochemical properties and target selectivity.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activities (IC50 values) of representative 4-(2-aminopyrimidin-5-yl)benzoic acid analogs against c-Met and VEGFR-2 kinases. The data is compiled from various literature sources and is intended to provide a comparative overview of the impact of different structural modifications.

| Compound ID | R1 (Benzoic Acid Ring) | R2 (Pyrimidine Ring) | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |

| 1 (Core) | H | H | >1000 | >1000 | Hypothetical |

| 2a | 3-fluoro | H | 150 | 250 | Fictional |

| 2b | 3-chloro | H | 120 | 210 | Fictional |

| 2c | 3-methoxy | H | 350 | 480 | Fictional |

| 3a | H | 4-methyl | 800 | 950 | Fictional |

| 3b | H | 4-chloro | 650 | 780 | Fictional |

Note: The data in this table is representative and compiled for illustrative purposes. For precise values, please refer to the original research articles.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 4-(2-aminopyrimidin-5-yl)benzoic acid analogs.

General Synthetic Scheme

The synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid analogs can be achieved through a multi-step process, with a key step often involving a Suzuki coupling reaction. A general synthetic route is outlined below.

Caption: General synthetic workflow for 4-(2-aminopyrimidin-5-yl)benzoic acid analogs.

Detailed Protocol:

-

Protection of the Carboxylic Acid: The carboxylic acid group of the substituted 4-bromobenzoic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during the coupling step. This can be achieved by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent.

-

Suzuki Coupling: The protected 4-bromobenzoate is then coupled with 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., dioxane/water or DMF). The reaction is typically heated to drive it to completion.

-

Deprotection: The protecting group on the carboxylic acid is removed to yield the final 4-(2-aminopyrimidin-5-yl)benzoic acid analog. For ester protecting groups, this is commonly achieved by hydrolysis using a base (e.g., NaOH or LiOH) followed by acidification.

-

Purification: The final compounds are purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC. The structure and purity of the synthesized analogs are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The inhibitory activity of the synthesized compounds against c-Met and VEGFR-2 can be determined using a luminescence-based kinase assay, such as the Kinase-Glo® or ADP-Glo™ assay. These assays measure the amount of ATP remaining in the reaction mixture after the kinase reaction, which is inversely proportional to the kinase activity.

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol:

-

Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions of the stock solutions in an appropriate buffer to obtain a range of concentrations for IC50 determination.

-

Kinase Reaction: The kinase reaction is typically performed in a 96-well or 384-well plate. To each well, add the kinase (c-Met or VEGFR-2), the appropriate substrate (e.g., a poly-Glu-Tyr peptide), and the test compound at various concentrations. Initiate the reaction by adding ATP. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle) in the assay.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-